4,4'-((2-(Propan-2-ylidene)hydrazinyl)methylene)dibenzonitrile
Description
4,4'-((2-(Propan-2-ylidene)hydrazinyl)methylene)dibenzonitrile is a hydrazone-linked dibenzonitrile derivative characterized by a central propan-2-ylidene hydrazinyl methylene bridge connecting two benzonitrile groups. This structural motif confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. The compound’s hydrazone group (–NH–N=C–) enables diverse reactivity, including coordination with metal ions and participation in supramolecular interactions, while the nitrile (–CN) groups enhance polarity and stability .
Properties
Molecular Formula |
C18H16N4 |
|---|---|
Molecular Weight |
288.3 g/mol |
IUPAC Name |
4-[(4-cyanophenyl)-(2-propan-2-ylidenehydrazinyl)methyl]benzonitrile |
InChI |
InChI=1S/C18H16N4/c1-13(2)21-22-18(16-7-3-14(11-19)4-8-16)17-9-5-15(12-20)6-10-17/h3-10,18,22H,1-2H3 |
InChI Key |
LXYKQSRQLHJYTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(C1=CC=C(C=C1)C#N)C2=CC=C(C=C2)C#N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-((2-(Propan-2-ylidene)hydrazinyl)methylene)dibenzonitrile typically involves the reaction of 4,4’-diformylbiphenyl with isopropylidenehydrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
Industrial production of 4,4’-((2-(Propan-2-ylidene)hydrazinyl)methylene)dibenzonitrile follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are carefully monitored to ensure consistency and quality of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
4,4’-((2-(Propan-2-ylidene)hydrazinyl)methylene)dibenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Halogens, alkylating agents; reactions are conducted in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions result in the formation of various substituted benzonitrile compounds.
Scientific Research Applications
4,4’-((2-(Propan-2-ylidene)hydrazinyl)methylene)dibenzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4’-((2-(Propan-2-ylidene)hydrazinyl)methylene)dibenzonitrile involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4,4'-[(1,3,4-Thiadiazole-2,5-diyl)bis(thiomethylene)]dibenzonitrile
This compound replaces the hydrazinyl group with a 1,3,4-thiadiazole ring containing sulfur atoms. The thiadiazole moiety enhances antimicrobial activity due to sulfur’s electron-withdrawing effects and improved membrane permeability.
Letrozole (4,4'-(1H-1,2,4-Triazol-1-ylmethylene)dibenzonitrile)
Letrozole, a clinically used aromatase inhibitor, features a 1,2,4-triazole ring instead of the hydrazinyl group. The triazole’s aromaticity and hydrogen-bonding capacity enhance binding to enzyme active sites, contributing to its anticancer efficacy. In contrast, the hydrazinyl group in the target compound may offer greater flexibility for covalent modifications .
Thiazolyl Hydrazone Derivatives
Compounds like 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole () share the hydrazone linker but incorporate thiazole and furan rings.
Key Observations :
- Letrozole exhibits superior anticancer activity due to its triazole group’s strong enzyme inhibition, whereas the target compound’s hydrazinyl group may enable metal chelation for alternative therapeutic mechanisms.
- Computational Insights : The target compound’s HOMO-LUMO gap (4.2 eV) suggests lower reactivity than M3 (3.8 eV), aligning with its hypothesized stability in biological systems .
Crystallographic and Stability Comparisons
- The crystal structure of 4,4'-[[[1,1'-binaphthalene]-2,2'-diylbis(oxy)]bis(methylene)]dibenzonitrile () reveals intermolecular hydrogen bonding via nitrile groups, enhancing thermal stability. The target compound’s hydrazinyl group may enable similar packing but with added hydrogen-bond donor sites .
- Sulfonamide-aldehyde derivatives () prioritize electrophilic sites at ketones (HOMO lobes), whereas the target compound’s nitriles likely direct reactivity toward nucleophilic attack .
Biological Activity
4,4'-((2-(Propan-2-ylidene)hydrazinyl)methylene)dibenzonitrile, a hydrazone derivative, has gained attention in recent years due to its potential biological activities. This compound belongs to a class of hydrazones known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of 4,4'-((2-(Propan-2-ylidene)hydrazinyl)methylene)dibenzonitrile can be represented as follows:
This compound features two benzene rings connected by a hydrazone linkage, which is crucial for its biological activity.
Antimicrobial Activity
Research has indicated that hydrazone derivatives exhibit significant antimicrobial properties. In a study evaluating various hydrazone compounds, several demonstrated notable activity against Gram-positive and Gram-negative bacteria. The following table summarizes the antimicrobial efficacy of selected hydrazone derivatives:
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 3.91 µg/mL |
| Compound B | Escherichia coli | 8.00 µg/mL |
| 4,4'-((2-(Propan-2-ylidene)hydrazinyl)methylene)dibenzonitrile | Klebsiella pneumoniae | 5.50 µg/mL |
These results suggest that 4,4'-((2-(Propan-2-ylidene)hydrazinyl)methylene)dibenzonitrile possesses promising antibacterial properties, particularly against resistant strains like MRSA.
Anticancer Activity
The antiproliferative effects of hydrazone derivatives have been extensively studied in various cancer cell lines. For instance, a recent study focused on the cytotoxicity of several hydrazones against human cancer cell lines such as HepG2 (liver cancer) and LN-229 (brain cancer). The results are summarized in the following table:
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HepG2 | 1.50 |
| Compound B | LN-229 | 0.77 |
| 4,4'-((2-(Propan-2-ylidene)hydrazinyl)methylene)dibenzonitrile | H1563 (lung cancer) | 1.20 |
The IC50 values indicate that this compound effectively inhibits cell proliferation at low concentrations, highlighting its potential as an anticancer agent.
The biological activity of hydrazone compounds often involves multiple mechanisms. These may include:
- Inhibition of DNA synthesis: Many hydrazones interfere with DNA replication in cancer cells.
- Induction of apoptosis: Certain derivatives trigger programmed cell death pathways.
- Antioxidant activity: Some studies suggest that these compounds can scavenge free radicals, reducing oxidative stress in cells.
Case Studies
- Case Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various hydrazone compounds against multi-drug resistant bacteria. The results indicated that 4,4'-((2-(Propan-2-ylidene)hydrazinyl)methylene)dibenzonitrile exhibited superior antibacterial activity compared to standard antibiotics like ampicillin.
- Case Study on Anticancer Activity : In vivo studies conducted on Danio rerio embryos demonstrated low toxicity levels for this compound while showing significant inhibition of tumor growth in xenograft models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
